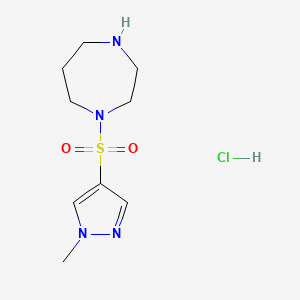

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

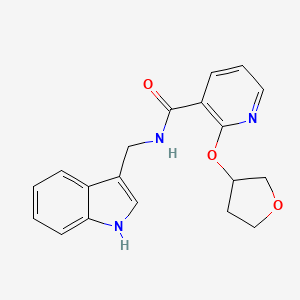

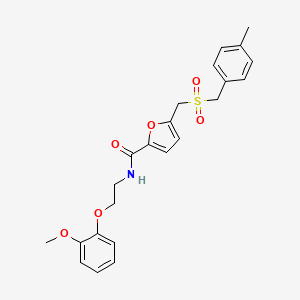

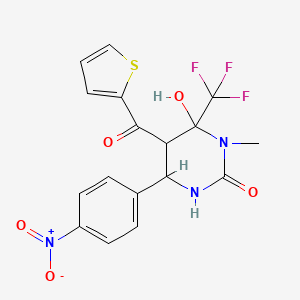

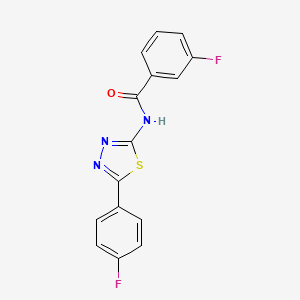

Molecular Structure Analysis

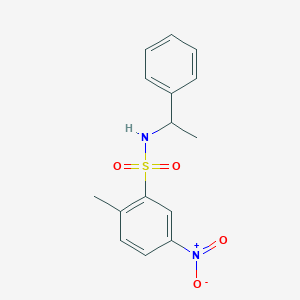

The molecular structure of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride consists of a piperazine ring with a sulfonyl group attached to a pyrazole moiety. The chlorine ion (HCl) forms the hydrochloride salt. For a visual representation, refer to the Sigma-Aldrich page .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride: has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds like this one have shown potent activities against the parasites responsible for these diseases. In particular, hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. This is crucial for drug design, as it helps predict the affinity and activity of the compound against specific proteins or enzymes involved in diseases .

Synthesis of Pyrazole Derivatives

It serves as a key intermediate in the synthesis of various pyrazole derivatives. These derivatives are then tested for different pharmacological effects, including their potential as antileishmanial and antimalarial agents .

Protein Kinase Inhibition

The compound has been utilized in the synthesis of inhibitors targeting protein kinases. These enzymes play a significant role in cell signaling and are often implicated in cancer. By inhibiting specific kinases, researchers aim to develop therapeutic agents for treating malignancies .

Development of Covalent Inhibitors

Researchers have explored the use of this compound in developing covalent inhibitors. These inhibitors form a permanent bond with their target, which can lead to prolonged inhibition. This property is particularly valuable in designing drugs with longer-lasting effects .

Pharmaceutical Research and Drug Discovery

The compound is actively used in pharmaceutical research for drug discovery. Its role in the synthesis of various pharmacologically active molecules makes it a valuable asset in the search for new therapeutic agents .

Propiedades

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBMFEVKRJPTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)

![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)